[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride
CAS No.:
Cat. No.: VC17702808
Molecular Formula: C7H12ClNO4
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride -](/images/structure/VC17702808.png)
Specification
Molecular Formula | C7H12ClNO4 |
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Molecular Weight | 209.63 g/mol |
IUPAC Name | 2-[(1S,2S)-2-amino-2-methoxycarbonylcyclopropyl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C7H11NO4.ClH/c1-12-6(11)7(8)3-4(7)2-5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H/t4-,7+;/m1./s1 |
Standard InChI Key | WBNVZLBIFYAHQU-RERZVJIGSA-N |
Isomeric SMILES | COC(=O)[C@@]1(C[C@H]1CC(=O)O)N.Cl |
Canonical SMILES | COC(=O)C1(CC1CC(=O)O)N.Cl |
Introduction
Chemical Structure and Stereochemical Features
The compound’s core structure consists of a cyclopropane ring fused to an acetic acid moiety, with an amino group and a methoxycarbonyl group occupying adjacent positions on the cyclopropane. The (1S,2S) configuration indicates that both chiral centers exhibit the same stereochemical orientation, a feature that likely influences its interactions with biological targets. Cyclopropane rings are known for their angle strain, which can enhance reactivity or stabilize specific conformations in molecular binding .
The methoxycarbonyl group (-COOMe) introduces both hydrophilic and lipophilic properties, potentially affecting solubility and membrane permeability. The hydrochloride salt form improves aqueous solubility, a common modification for bioactive compounds to enhance bioavailability . Comparative analysis with analogs such as (2S)-2-amino-2-cyclopropylacetic acid (CAS 15785-26-9) reveals that the addition of the methoxycarbonyl group in the target compound introduces steric and electronic modifications, which may alter its pharmacodynamic profile .
Synthesis and Manufacturing Considerations
Synthetic routes to cyclopropane-containing amino acids often involve [2+1] cyclopropanation strategies, such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanations. For example, (S)-2-cyclopropyl-2-((methoxycarbonyl)amino)acetic acid (CAS 1007885-57-5) is synthesized via stereoselective cyclopropanation followed by functional group transformations . Similarly, the target compound likely requires enantioselective synthesis to achieve the (1S,2S) configuration, possibly using chiral auxiliaries or asymmetric catalysis.
Key synthetic challenges include:
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Stereochemical Control: Ensuring high enantiomeric excess at both chiral centers.
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Functional Group Compatibility: Protecting the amino and carboxylic acid groups during cyclopropanation.
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Salt Formation: Optimizing hydrochloride salt crystallization conditions for purity and stability .
Physicochemical Properties
While direct data for [(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride are unavailable, analogs provide proxy metrics:
The hydrochloride salt is expected to exhibit improved solubility in aqueous media compared to its free base, a critical factor for in vivo applications .
Comparative Analysis with Structural Analogs
The table below highlights structural and functional differences between the target compound and related molecules:
The target compound’s unique combination of amino and methoxycarbonyl groups positions it as a versatile scaffold for drug discovery, particularly in targeting enzymes or receptors that recognize both cationic and ester functionalities .
Applications in Research and Development
Potential applications include:
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Medicinal Chemistry: As a building block for peptidomimetics or small-molecule inhibitors.
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Chemical Biology: Probing enzyme mechanisms via covalent modification or transition-state analog design.
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Material Science: Chiral templates for asymmetric synthesis or crystal engineering.
Ongoing research on analogs underscores the importance of cyclopropane motifs in overcoming metabolic instability, a common limitation in drug development .
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